4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 7th position on the benzimidazole ring. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 2-methylbenzimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-benzo[d]imidazol-2(3H)-one: Lacks the methyl group at the 7th position.
7-Methyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the bromine atom at the 4th position.
4-Chloro-7-methyl-1H-benzo[d]imidazol-2(3H)-one: Has a chlorine atom instead of a bromine atom at the 4th position.
Uniqueness
4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-7-methyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-3-5(9)7-6(4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
XEADTQPTFXQSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)NC(=O)N2 |
Origin of Product |
United States |
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